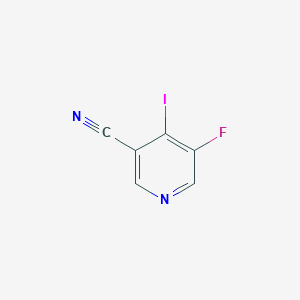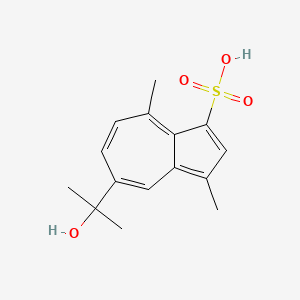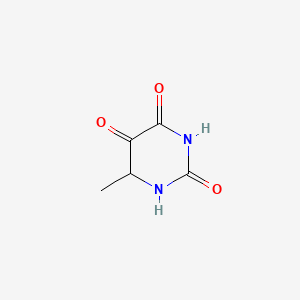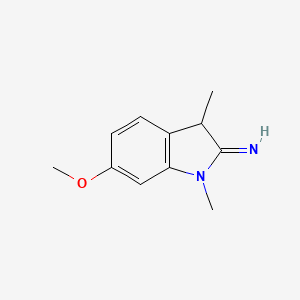![molecular formula C5H10Cl2N4 B13121014 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonate and NaN3.
Reaction Conditions: The reaction is carried out in DMF at 80°C, leading to the formation of an intermediate compound.
Cycloaddition Reaction: The intermediate undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition reaction, resulting in the formation of the triazolopyridine core.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups to the triazolopyridine core.
科学的研究の応用
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride has a wide range of scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a calcium channel inhibitor and a modulator of potassium channels.
Industry: The compound is used in the development of new materials, such as ionic liquids for chemoselective extraction processes.
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets . The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit calcium channels by binding to the channel proteins, thereby affecting ion flow and cellular signaling pathways. Additionally, it can modulate potassium channels, influencing neuronal activity and neurotransmitter release.
類似化合物との比較
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds, such as :
4,5,6,7-Tetrahydro-1H-[1,2,3]triazolo[1,5-a]pyridine: This compound has a similar triazolopyridine core but differs in the position of the nitrogen atoms in the triazole ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound features a pyrazine ring fused to the triazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H10Cl2N4 |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-6-3-5-4(1)7-9-8-5;;/h6H,1-3H2,(H,7,8,9);2*1H |
InChIキー |
HBZILVPHVORIFE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=NNN=C21.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


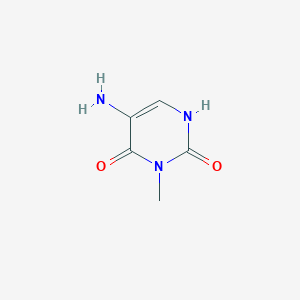
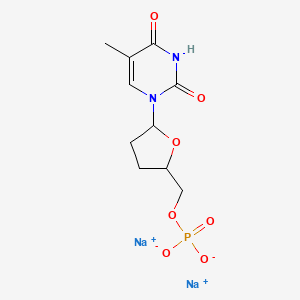
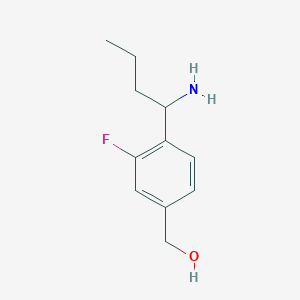
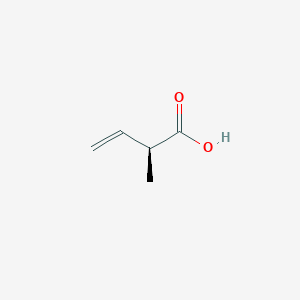

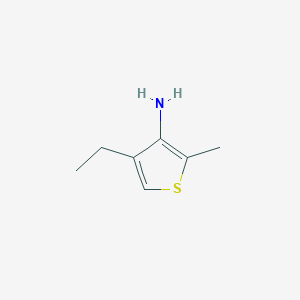
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
